N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)picolinamide
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Overview
Description
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)picolinamide is a compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and agriculture. This compound is a derivative of thieno[3,2-d]pyrimidine, a structure known for its biological activity.
Mechanism of Action
Target of Action
It’s known that this compound exhibits activity as a fungicide , suggesting that its targets are likely to be key proteins or enzymes in fungal pathogens.
Mode of Action
As a fungicide, it’s plausible that it interacts with its targets in a way that inhibits the growth or reproduction of fungal pathogens .
Biochemical Pathways
Given its fungicidal activity , it’s likely that it disrupts essential biochemical pathways in fungal pathogens, leading to their death or growth inhibition.
Result of Action
Given its fungicidal activity , it can be inferred that the compound leads to the death or growth inhibition of fungal pathogens.
Preparation Methods
The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)picolinamide typically involves multiple steps. One common synthetic route includes the reaction of 2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidine with an appropriate ethylating agent to introduce the ethyl group. This intermediate is then reacted with picolinamide under suitable conditions to yield the final product .
Chemical Reactions Analysis
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)picolinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others, leading to the formation of new derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)picolinamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activity.
Biology: The compound has been studied for its effects on various biological systems, including its potential as an enzyme inhibitor.
Industry: It has applications in the development of fungicidal compositions for agricultural use.
Comparison with Similar Compounds
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)picolinamide can be compared with other thieno[3,2-d]pyrimidine derivatives. Similar compounds include:
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione: Known for its activity against non-small cell lung cancer cells.
2-thioxodihydropyrido[2,3-d]pyrimidine: Exhibits broad-spectrum antibacterial activity.
What sets this compound apart is its unique combination of structural features that confer specific biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c19-12(10-3-1-2-5-15-10)16-6-7-18-13(20)11-9(4-8-22-11)17-14(18)21/h1-5,8H,6-7H2,(H,16,19)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSQSLBLRNSGIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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